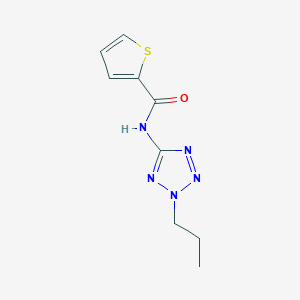![molecular formula C18H22N2O2 B3448780 N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B3448780.png)
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide
Overview
Description
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide, commonly known as N-(1-naphthyl) ethylenediamine dihydrochloride (NEDD), is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. NEDD is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair.
Mechanism of Action
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide inhibits PARP by binding to its catalytic domain. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has various biochemical and physiological effects, including inhibition of PARP, reduction of oxidative stress and inflammation, and enhancement of chemotherapy and radiotherapy. PARP inhibition leads to the accumulation of DNA damage and cell death, which is useful in cancer treatment. N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has also been shown to reduce oxidative stress and inflammation, which are implicated in many diseases, including neurodegenerative diseases. Furthermore, N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, which can lead to the development of more effective cancer treatments.
Advantages and Limitations for Lab Experiments
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has several advantages for lab experiments, including its potency and specificity for PARP inhibition. N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide is also relatively easy to synthesize and purify. However, one limitation of N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide is its solubility in water, which can make it challenging to use in some experiments. Additionally, N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
Future Directions
For research on N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide include the development of more potent and selective PARP inhibitors, investigation of N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide's effects in vivo, and the development of more effective formulations of N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has been used in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, which leads to DNA damage and cell death. N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is a key factor in many diseases, including neurodegenerative diseases, and N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(19-8-9-20-10-12-22-13-11-20)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7H,8-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVGSKFYKDDVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3448699.png)
![4-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3448707.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3448709.png)

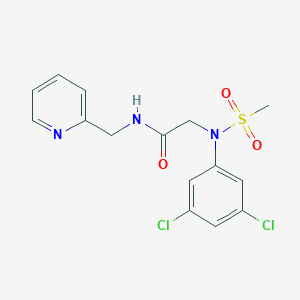
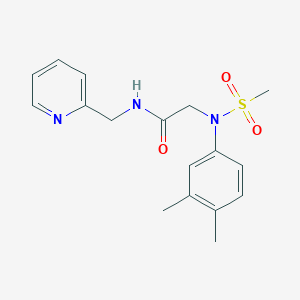
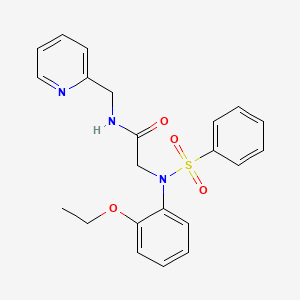

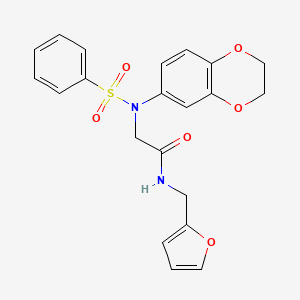
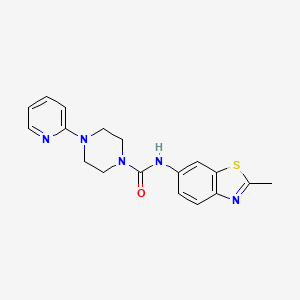
![2-(1-naphthyl)-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3448788.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B3448798.png)
